4-(3,4-Dichlorophenyl)-1-(naphthylsulfonyl)piperazine 4-(3,4-Dichlorophenyl)-1-(naphthylsulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15457389
InChI: InChI=1S/C20H18Cl2N2O2S/c21-18-9-8-16(14-19(18)22)23-10-12-24(13-11-23)27(25,26)20-7-3-5-15-4-1-2-6-17(15)20/h1-9,14H,10-13H2
SMILES:
Molecular Formula: C20H18Cl2N2O2S
Molecular Weight: 421.3 g/mol

4-(3,4-Dichlorophenyl)-1-(naphthylsulfonyl)piperazine

CAS No.:

Cat. No.: VC15457389

Molecular Formula: C20H18Cl2N2O2S

Molecular Weight: 421.3 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-Dichlorophenyl)-1-(naphthylsulfonyl)piperazine -

Specification

Molecular Formula C20H18Cl2N2O2S
Molecular Weight 421.3 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-4-naphthalen-1-ylsulfonylpiperazine
Standard InChI InChI=1S/C20H18Cl2N2O2S/c21-18-9-8-16(14-19(18)22)23-10-12-24(13-11-23)27(25,26)20-7-3-5-15-4-1-2-6-17(15)20/h1-9,14H,10-13H2
Standard InChI Key UCXNQEWQZCPJFQ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC4=CC=CC=C43

Introduction

Chemical Identity and Structural Features

4-(3,4-Dichlorophenyl)-1-(naphthylsulfonyl)piperazine (C₂₀H₁₈Cl₂N₂O₂S) is characterized by a piperazine core substituted with electron-withdrawing groups. Key features include:

  • Molecular weight: 421.34 g/mol (calculated from atomic masses).

  • Functional groups:

    • Piperazine ring: A six-membered diamine ring providing conformational flexibility.

    • 3,4-Dichlorophenyl moiety: Enhances lipophilicity and potential receptor binding via halogen interactions .

    • Naphthylsulfonyl group: Introduces steric bulk and modulates electronic properties through sulfonylation .

The naphthylsulfonyl group distinguishes this compound from simpler arylpiperazines, such as 1-(3,4-dichlorophenyl)piperazine (C₁₀H₁₂Cl₂N₂, MW 231.12 g/mol) , by extending π-π stacking capabilities and altering solubility profiles.

Synthesis and Structural Analogues

Structural Analogues and Activity Trends

Comparative analysis of related compounds reveals structure-activity relationships:

CompoundSubstituentsKey Properties
1-(3,4-Dichlorophenyl)piperazine3,4-dichlorophenylSerotonin receptor affinity
1-(Phenylsulfonyl)piperazinePhenylsulfonylEnhanced metabolic stability
4-Fluorophenylpiperazine (4-FPP)4-fluorophenylPsychoactive effects

The naphthylsulfonyl group in 4-(3,4-dichlorophenyl)-1-(naphthylsulfonyl)piperazine likely enhances binding to hydrophobic receptor pockets compared to phenylsulfonyl analogues .

Analytical Characterization

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for analyzing piperazine derivatives. A validated method for detecting 4-FPP and 3-TFMPP achieves limits of detection (LOD) of 1.95–5 ng/mL , applicable to 4-(3,4-dichlorophenyl)-1-(naphthylsulfonyl)piperazine. Key parameters include:

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Temperature program: 70°C (2 min) → 20°C/min → 300°C (10 min).

  • Retention time: Estimated at 12–14 min based on sulfonylated analogues .

Spectroscopic Data

  • IR (KBr): Peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) .

  • ¹H NMR (CDCl₃): δ 7.8–8.1 (m, naphthyl), δ 6.9–7.2 (m, dichlorophenyl), δ 3.2–3.5 (m, piperazine-CH₂) .

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